molecular formula C28H19N B095600 di-(Phenanthrene-9-yl)amine CAS No. 16269-40-2

di-(Phenanthrene-9-yl)amine

Cat. No.: B095600
CAS No.: 16269-40-2
M. Wt: 369.5 g/mol
InChI Key: VKDYMBSKPSJOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

di-(Phenanthrene-9-yl)amine: is an organic compound with the molecular formula C28H19N and a molecular weight of 369.46 g/mol It is characterized by the presence of two phenanthrene groups attached to an amine group at the 9th position of the phenanthrene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-(Phenanthrene-9-yl)amine typically involves the reaction of phenanthrene-9-boronic acid with an amine source under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene-9-boronic acid reacts with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: di-(Phenanthrene-9-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrene-9-yl imine derivatives.

    Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phenanthrene-9-yl imine derivatives, reduced amine oxides, and substituted phenanthrene derivatives .

Comparison with Similar Compounds

Uniqueness: di-(Phenanthrene-9-yl)amine is unique due to its dual phenanthrene groups, which enhance its stability and reactivity compared to similar compounds. This structural feature allows for more versatile applications in various fields of research and industry .

Properties

CAS No.

16269-40-2

Molecular Formula

C28H19N

Molecular Weight

369.5 g/mol

IUPAC Name

N-phenanthren-9-ylphenanthren-9-amine

InChI

InChI=1S/C28H19N/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)29-28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18,29H

InChI Key

VKDYMBSKPSJOQR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64

Synonyms

Di(phenanthrene-9-yl)amine

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-bromophenanthrene (7.00 g, 27.22 mmol), phenanthren-9-amine (5.26 g, 27.22 mmol), Pd2(dba)3 (499 mg, 0.544 mmol), tris-t-butylphosphine (0.123 mL, 0.544 mmol), sodium tert-butoxide (3.90 mg, 40.84 mmol) were put in a 250 mL two-neck flask and dissolved in toluene. The solution was refluxed and stirred for 12 hours. After completion of the reaction, the solution was extracted with DI water/methylenechloride and distilled under reduced pressure to remove the solvent. The resultant was columned with a solution of n-hexane and methylenechloride (3:1) and was re-crystallized in a solution of methylene chloride and petroleum ether such that the solid compound was obtained, (4.50 g, yield: 45%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
0.123 mL
Type
reactant
Reaction Step One
Quantity
3.9 mg
Type
reactant
Reaction Step One
Quantity
499 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.